4-Hydroxy-benzofuran-7-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5NO2 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
4-hydroxy-1-benzofuran-7-carbonitrile |
InChI |
InChI=1S/C9H5NO2/c10-5-6-1-2-8(11)7-3-4-12-9(6)7/h1-4,11H |
InChI Key |
SUNJJSFGDYWSEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=COC2=C1C#N)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies for 4 Hydroxy Benzofuran 7 Carbonitrile
Reactivity of the Benzofuran (B130515) Ring System
The benzofuran ring is an electron-rich aromatic system. Its reactivity is influenced by the fusion of the benzene (B151609) and furan (B31954) rings and is further modulated by the attached hydroxyl and carbonitrile substituents.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.com In 4-Hydroxy-benzofuran-7-carbonitrile, the regiochemical outcome of EAS reactions is determined by the combined directing effects of the substituents on the benzene ring and the inherent reactivity of the furan ring.
The hydroxyl group at the C-4 position is a powerful activating group and directs incoming electrophiles to the positions ortho and para to it (C-3, C-5). wikipedia.org Conversely, the carbonitrile group at the C-7 position is a deactivating group that directs electrophiles to the meta position (C-5). wikipedia.org The furan oxygen atom also influences the reactivity, typically directing substitution to the C-2 position. researchgate.net
The confluence of these effects suggests that the most probable sites for electrophilic attack are the C-3 and C-5 positions. The C-5 position is particularly activated as it is para to the strongly activating hydroxyl group and meta to the deactivating carbonitrile group. The C-3 position is also activated, being ortho to the hydroxyl group.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.commasterorganicchemistry.commasterorganicchemistry.com For instance, nitration of hydroxy-substituted aromatic compounds, such as 4-hydroxybenzoic acid, typically occurs at the position ortho to the hydroxyl group. google.com Similarly, bromination of 7-hydroxy-2,3-diphenylbenzofuran has been shown to occur at the 6-position, which is ortho to the hydroxyl group in that specific scaffold. researchgate.net
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Influence of 4-OH Group | Influence of 7-CN Group | Overall Predicted Reactivity |
| C-2 | - | - | Activated by furan oxygen |
| C-3 | Activating (ortho) | - | Activated |
| C-5 | Activating (para) | Deactivating (meta) | Highly Activated |
| C-6 | Deactivating (meta) | Deactivating (ortho) | Deactivated |
Nucleophilic attack on an electron-rich aromatic ring like benzofuran is generally unfavorable. However, nucleophilic aromatic substitution (SNAr) can occur if the ring is sufficiently electron-deficient and possesses a suitable leaving group. wikipedia.orgmasterorganicchemistry.com The presence of a strong electron-withdrawing group, such as a nitro or cyano group, positioned ortho or para to a leaving group facilitates this reaction by stabilizing the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comyoutube.com
For the parent compound this compound, which lacks a leaving group, direct nucleophilic aromatic substitution is not a primary reaction pathway. However, if a derivative containing a leaving group (e.g., a halogen) at the C-5 or C-6 position were synthesized, the electron-withdrawing nature of the C-7 carbonitrile could potentially enable SNAr reactions at those positions.
Transformations of the Hydroxyl Group
The phenolic hydroxyl group at C-4 is a versatile handle for derivatization, behaving as a typical phenol (B47542) in many reactions.
The 4-hydroxyl group can be readily converted into ethers or esters through standard synthetic methods.
Etherification: O-alkylation to form ethers can be achieved via the Williamson ether synthesis. nih.gov This involves deprotonating the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.gov Reductive etherification using aldehydes in the presence of a catalyst is another route to ethers. osti.gov
Esterification: The formation of esters can be accomplished through several methods. The Fischer esterification involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst. cerritos.edu A more common and often higher-yielding method for phenols is the reaction with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.
Table 2: Reagents for Derivatization of the 4-Hydroxyl Group
| Reaction Type | Reagent Class | Example Reagent | Product Type |
| Etherification | Alkyl Halide + Base | Methyl Iodide (CH₃I) + K₂CO₃ | Methyl Ether |
| Alkyl Halide + Base | Benzyl Bromide (BnBr) + NaH | Benzyl Ether | |
| Esterification | Acyl Chloride + Base | Acetyl Chloride + Pyridine | Acetate Ester |
| Acid Anhydride + Base | Acetic Anhydride + Pyridine | Acetate Ester | |
| Carboxylic Acid + Acid Catalyst | Benzoic Acid + H₂SO₄ | Benzoate Ester |
Phenols are susceptible to oxidation, and the 4-hydroxybenzofuran core is expected to undergo oxidation to form quinone-type structures. libretexts.org The oxidation of phenols can be achieved using a variety of oxidizing agents. libretexts.org Depending on the reagent and reaction conditions, the 4-hydroxy group could be oxidized. For example, the oxidation of hydroquinone (B1673460) (1,4-dihydroxybenzene) readily yields 1,4-benzoquinone. wikipedia.org By analogy, oxidation of this compound could potentially lead to a benzofuran-4,7-dione. The oxidation of 7-hydroxy-2,3-diphenylbenzofuran with agents like lead tetraacetate has been shown to yield the corresponding p-benzoquinone derivative. researchgate.net Other oxidants like Fremy's salt are also effective for converting phenols to quinones. libretexts.org
Reactions Involving the Carbonitrile Moiety
The carbonitrile (-C≡N) group at the C-7 position is a versatile functional group that can be transformed into several other important functionalities, primarily through nucleophilic addition to the polarized carbon-nitrogen triple bond. chemistrysteps.com
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.com Acid-catalyzed hydrolysis typically involves heating with an aqueous acid like sulfuric or hydrochloric acid, proceeding through an intermediate amide. Base-catalyzed hydrolysis uses an aqueous base like sodium hydroxide, which initially yields a carboxylate salt that is subsequently protonated in an acidic workup to give the carboxylic acid. chemistrysteps.com
Reduction: The carbonitrile can be reduced to a primary amine (e.g., 7-(aminomethyl)-4-hydroxybenzofuran). chemistrysteps.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. Catalytic hydrogenation (e.g., using H₂ over a palladium, platinum, or nickel catalyst) is another effective method.
Addition of Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile carbon. The resulting imine intermediate is then hydrolyzed upon aqueous workup to yield a ketone. chemistrysteps.com For example, reaction with methylmagnesium bromide followed by hydrolysis would produce a 7-acetyl derivative.
Table 3: Common Transformations of the 7-Carbonitrile Group
| Reaction Type | Reagents | Intermediate | Final Product |
| Acid Hydrolysis | H₃O⁺, Heat | Amide | Carboxylic Acid |
| Base Hydrolysis | 1. NaOH, H₂O, Heat2. H₃O⁺ | Carboxylate Salt | Carboxylic Acid |
| Reduction | 1. LiAlH₄2. H₂O | - | Primary Amine |
| Grignard Reaction | 1. R-MgBr2. H₃O⁺ | Imine | Ketone |
Nucleophilic Additions to the Nitrile (e.g., Hydrolysis, Reduction)
The nitrile group (C≡N) at the 7-position of the benzofuran ring is a key functional group that can undergo various nucleophilic addition reactions, leading to the formation of different functional derivatives.
Hydrolysis:
Nitriles can be hydrolyzed to produce either amides or carboxylic acids, depending on the reaction conditions. chemguide.co.uk This transformation is typically carried out in the presence of an acid or a base. chemguide.co.ukchemistrysteps.com
Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid. chemguide.co.uk In the case of this compound, this reaction would yield 4-hydroxy-benzofuran-7-carboxylic acid.
Alkaline Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide, initially forms the salt of the carboxylic acid. chemguide.co.uk Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. chemguide.co.uk
Biocatalytic Hydrolysis: A milder and more selective method for nitrile hydrolysis involves the use of nitrilase enzymes. nih.govthieme-connect.de These enzymes can convert nitriles to carboxylic acids under gentle conditions, which can be advantageous when dealing with sensitive functional groups elsewhere in the molecule. nih.govthieme-connect.de For instance, nitrilase-mediated hydrolysis has been successfully employed in the synthesis of complex molecules containing a carboxylic acid moiety derived from a nitrile precursor. nih.gov
Reduction:
The nitrile group can be reduced to a primary amine, providing a pathway to a different class of derivatives. chemguide.co.ukwikipedia.org
Catalytic Hydrogenation: This method involves the reaction of the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel. wikipedia.org The reaction is typically carried out at elevated temperature and pressure. chemguide.co.uk
Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce nitriles to primary amines. chemguide.co.uk The reaction is usually performed in an anhydrous solvent like diethyl ether, followed by an acidic workup. chemguide.co.uk Other reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also been shown to be effective for the reduction of a wide variety of nitriles to primary amines. organic-chemistry.org
| Reaction | Reagents and Conditions | Product |
| Acidic Hydrolysis | Dilute HCl, heat | 4-Hydroxy-benzofuran-7-carboxylic acid |
| Alkaline Hydrolysis | 1. NaOH(aq), heat; 2. H₃O⁺ | 4-Hydroxy-benzofuran-7-carboxylic acid |
| Biocatalytic Hydrolysis | Nitrilase enzyme | 4-Hydroxy-benzofuran-7-carboxylic acid |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni, heat, pressure | (4-Hydroxy-benzofuran-7-yl)methanamine |
| Chemical Reduction | 1. LiAlH₄, ether; 2. H₃O⁺ | (4-Hydroxy-benzofuran-7-yl)methanamine |
Cycloaddition Reactions for Heterocycle Formation
The benzofuran scaffold itself can participate in cycloaddition reactions to construct more complex, fused heterocyclic systems. While specific examples for this compound are not extensively detailed, the general reactivity of benzofurans suggests potential pathways. For instance, aurone-derived azadienes have been utilized in formal migrative cycloadditions with siloxy alkynes to synthesize benzofuran-fused dihydropyridines. nih.gov This type of reaction highlights the potential for the furan ring of the benzofuran system to act as a synthon in building larger heterocyclic structures. nih.gov
The development of efficient methods for the assembly of benzofuran-fused nitrogen heterocycles is an active area of research due to the broad spectrum of biological activities exhibited by these compounds. nih.gov
Cross-Coupling Reactions at Various Positions (e.g., Suzuki, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied in the derivatization of heterocyclic compounds, including benzofurans. nih.govnih.govacs.org These reactions allow for the introduction of a wide range of substituents at various positions on the benzofuran ring system, provided a suitable handle such as a halogen or a triflate is present.
Sonogashira Coupling:
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govnih.govsoton.ac.uk This reaction is particularly useful for the synthesis of alkynyl-substituted benzofurans. For example, a one-pot, three-component Sonogashira/Cacchi type coupling has been developed to synthesize 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides. nih.gov This methodology has been applied to the synthesis of various substituted benzofurans. nih.govd-nb.info The direct Sonogashira reaction between a 2-iodophenol (B132878) and a terminal alkyne can sometimes be inefficient, but modifications to the reaction conditions can improve yields. nih.gov
Suzuki Coupling:
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide catalyzed by a palladium complex. This reaction is highly versatile and tolerates a wide range of functional groups. While specific examples for this compound are not provided in the search results, the general applicability of Suzuki coupling to benzofuran systems is well-established for introducing aryl or vinyl substituents.
Negishi Coupling:
The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organohalide. An efficient methodology for the synthesis of benzofuropyridines and dibenzofurans has been reported using a sequence that includes a Negishi cross-coupling step. researchgate.net This demonstrates the utility of this reaction in constructing complex fused systems derived from benzofuran precursors. researchgate.net
| Reaction | Catalyst/Reagents | Bond Formed | Potential Application for this compound derivatives |
| Sonogashira Coupling | Pd catalyst, Cu co-catalyst | C(sp²)-C(sp) | Introduction of alkynyl groups at halogenated positions. |
| Suzuki Coupling | Pd catalyst, Base | C(sp²)-C(sp²) | Introduction of aryl or vinyl groups at halogenated positions. |
| Negishi Coupling | Pd or Ni catalyst | C(sp²)-C(sp²) | Introduction of alkyl, aryl, or vinyl groups at halogenated positions. |
Rational Design of Derivatives for Structure-Activity Relationship (SAR) Studies
The rational design of derivatives of this compound is a crucial aspect of medicinal chemistry, aiming to understand the relationship between the chemical structure of a compound and its biological activity. ku.ac.aenih.gov By systematically modifying the core structure and evaluating the effects of these changes, researchers can identify key structural features responsible for potency and selectivity. ku.ac.aenih.govnih.gov
For benzofuran derivatives in general, SAR studies have revealed important insights. For instance, substitutions at the C-2 position of the benzofuran ring have been found to be crucial for the cytotoxic activity of certain compounds. nih.gov The presence of a phenolic hydroxyl group on the benzofuran scaffold has also been identified as important for modulating anticancer activity. nih.gov
In the context of this compound, SAR studies would involve the synthesis of a library of analogs with variations at specific positions:
Modification of the 4-hydroxyl group: This could involve etherification, esterification, or replacement with other functional groups to probe the importance of the hydrogen-bonding capability of the hydroxyl group.
Derivatization of the 7-nitrile group: As discussed in section 3.3.1, the nitrile can be converted to an amide, a carboxylic acid, or an amine, allowing for the introduction of different functionalities and the exploration of their impact on biological activity.
Substitution on the aromatic ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at available positions on the benzene portion of the benzofuran ring can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its biological profile.
Substitution at the 2- and 3-positions: As suggested by general SAR studies of benzofurans, introducing diverse substituents at these positions is a key strategy for modulating activity. nih.gov
The data obtained from these studies, such as IC₅₀ values from in vitro assays, are used to build a comprehensive understanding of the SAR, guiding the design of more potent and selective compounds. nih.gov
Advanced Spectroscopic and Structural Elucidation of 4 Hydroxy Benzofuran 7 Carbonitrile and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov For 4-Hydroxy-benzofuran-7-carbonitrile, HRMS would confirm the molecular formula C₉H₅NO₂ by matching the measured mass to the calculated exact mass with a high degree of precision (typically within 5 ppm). nih.govnih.gov
Analysis of the fragmentation patterns in the mass spectrum can further corroborate the proposed structure. Expected fragmentation pathways might include:
Loss of a hydrogen cyanide (HCN) molecule from the parent ion.
Loss of a carbon monoxide (CO) radical, a common fragmentation for phenolic and furan (B31954) rings.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₅NO₂ |
| Calculated Exact Mass | 159.0320 g/mol |
| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
| Common Adducts (ESI-) | [M-H]⁻ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. dtu.dk The presence of specific absorption bands in the IR spectrum or scattering peaks in the Raman spectrum corresponds to particular functional groups.
For this compound, the key expected vibrational modes are:
O-H stretch: A broad absorption band in the IR spectrum, typically around 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
C≡N stretch: A sharp, intense absorption in the IR spectrum around 2220-2260 cm⁻¹, confirming the presence of the nitrile group.
C=C stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region, corresponding to the aromatic C=C bonds in the benzofuran (B130515) ring system.
C-O stretches: Strong absorptions in the 1000-1300 cm⁻¹ region for the phenolic C-O and the furan ether C-O bonds.
Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic rings and the nitrile group. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3200 - 3600 | O-H stretch | Phenolic -OH |
| ~3100 | C-H stretch | Aromatic C-H |
| 2220 - 2260 | C≡N stretch | Nitrile |
| 1450 - 1600 | C=C stretch | Aromatic Rings |
| 1200 - 1300 | C-O stretch | Phenolic C-O |
| 1000 - 1100 | C-O-C stretch | Furan Ether |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. slideshare.net The technique is particularly sensitive to conjugated systems. The benzofuran core of this compound represents an extended π-conjugated system, which is expected to result in strong UV absorption. The presence of the hydroxyl (-OH) and nitrile (-CN) groups, which act as auxochromes, will influence the wavelength and intensity of the absorption maxima (λ_max). The spectrum would likely show multiple bands corresponding to π → π* transitions within the aromatic system.
X-Ray Crystallography for Solid-State Structure and Conformational Analysis
While the other spectroscopic methods provide evidence for the molecule's connectivity, single-crystal X-ray crystallography offers the only means of determining the precise three-dimensional structure in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide an unambiguous map of atomic positions.
This analysis would yield:
Definitive confirmation of the molecular structure and connectivity.
Precise bond lengths and bond angles for every bond in the molecule.
Information on the planarity of the benzofuran ring system.
Crucial details about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group and potential π-stacking interactions between the aromatic rings of adjacent molecules.
As of now, a public crystal structure for this compound is not available in crystallographic databases.
Circular Dichroism (CD) Spectroscopy for Chiral Benzofuran Derivatives
Circular Dichroism (CD) spectroscopy is an indispensable chiroptical technique for determining the absolute configuration and conformational preferences of chiral molecules in solution. This method measures the differential absorption of left- and right-circularly polarized light by a chiral chromophore. The resulting CD spectrum, with its characteristic positive and negative peaks known as Cotton effects, provides a unique fingerprint of a molecule's three-dimensional structure.
While specific CD spectroscopic data for chiral derivatives of this compound are not extensively documented in publicly available literature, the principles of CD spectroscopy as applied to the broader class of chiral benzofurans offer valuable insights. The introduction of a chiral center, often at a substituent attached to the benzofuran core, induces chirality in the electronic transitions of the aromatic system, making them CD-active.
Correlation of Helicity and Cotton Effects in Dihydrobenzofuran Analogs
Research on chiral 2,3-dihydrobenzo[b]furan derivatives has established a correlation between the helicity of the dihydrofuran ring and the sign of the Cotton effect associated with the ¹Lb electronic transition of the benzene (B151609) chromophore. This relationship, often referred to as a helicity rule, allows for the non-empirical assignment of absolute configuration. For instance, a P-helicity (clockwise twist) of the dihydrofuran ring typically results in a negative Cotton effect, while an M-helicity (counter-clockwise twist) leads to a positive Cotton effect. The substitution pattern on the aromatic ring can, however, influence and in some cases, invert this rule.
Induced Circular Dichroism in Benzofuran-Protein Interactions
The utility of CD spectroscopy extends to studying the interactions of benzofuran derivatives with biomacromolecules. For example, studies on 4-nitrophenyl-functionalized benzofurans have employed CD spectroscopy to probe their binding to proteins like bovine serum albumin (BSA). Upon binding, the achiral benzofuran can exhibit an induced CD spectrum, providing information about the chiral environment of the binding site. Furthermore, changes in the protein's own CD spectrum can reveal alterations in its secondary structure upon ligand binding.
One such study investigated the interaction of a monofuranic and a difuranic benzofuran derivative with BSA. The binding of these ligands induced changes in the protein's α-helical content, as evidenced by alterations in the CD bands at 208 and 222 nm. Thermal denaturation experiments, monitored by CD at 222 nm, revealed that the binding of the monofuranic derivative significantly stabilized the protein, while the difuranic derivative led to a slight destabilization.
| Compound | Change in BSA Thermal Stability (ΔTm) |
| Monofuranic Benzofuran Derivative | > 3 °C |
| Difuranic Benzofuran Derivative | -0.8 °C |
This interactive data table summarizes the observed changes in the thermal stability of Bovine Serum Albumin (BSA) upon binding to two different benzofuran derivatives, as determined by Circular Dichroism spectroscopy.
Determination of Absolute Configuration using Chiroptical Methods
For chiral benzofurans where crystallographic data is unavailable, a combination of CD spectroscopy and computational chemistry is often employed to determine the absolute configuration. This involves calculating the theoretical CD spectrum for each possible enantiomer using time-dependent density functional theory (TD-DFT) and comparing it with the experimental spectrum. A good match between the experimental and calculated spectra allows for a confident assignment of the absolute stereochemistry. This approach is a cornerstone of modern structural elucidation for novel chiral molecules.
Theoretical and Computational Chemistry Studies on 4 Hydroxy Benzofuran 7 Carbonitrile
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic properties of a molecule, offering deep insights into its behavior.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity
Density Functional Theory (DFT) is a preferred method for studying the electronic structure of organic molecules due to its balance of accuracy and computational cost. For a molecule like 4-Hydroxy-benzofuran-7-carbonitrile, DFT calculations would typically be used to optimize the molecular geometry to find its most stable three-dimensional arrangement.
These calculations can elucidate bond lengths, bond angles, and dihedral angles. For instance, studies on related 2-phenylbenzofuran (B156813) derivatives have used DFT to determine that the molecule possesses a pseudo-planar geometry. Furthermore, the total energy calculated by DFT is a key indicator of the molecule's thermodynamic stability. The reactivity of the molecule can be predicted by analyzing the distribution of electron density; regions with higher electron density are susceptible to electrophilic attack, while electron-deficient regions are prone to nucleophilic attack.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Molecular Electrostatic Potential (MEP) maps are valuable for predicting chemical reactivity. The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying electron potential. Typically, red areas indicate negative potential (electron-rich), suitable for electrophilic attack, while blue areas show positive potential (electron-poor), indicating sites for nucleophilic attack.
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability; a smaller energy gap generally implies higher reactivity. For benzofuran (B130515) derivatives, these analyses help in understanding their interaction mechanisms and electronic properties.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis wavelengths)
Quantum chemical methods can predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. Theoretical calculations, often using methods like Gauge-Independent Atomic Orbital (GIAO), can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are then compared with experimental data to validate the molecular structure.
Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions, which correspond to the wavelengths of maximum absorption (λmax). For related compounds, theoretical UV-Vis spectra calculated in different solvents have shown good agreement with experimental measurements.
Molecular Docking Studies with Biological Macromolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. For this compound, docking studies would involve placing the molecule into the binding site of a specific biological target.
The process calculates a scoring function to estimate the binding affinity, with lower scores typically indicating a more favorable binding interaction. Studies on various benzofuran derivatives have used molecular docking to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active sites of target proteins. These insights are fundamental for structure-based drug design.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potency Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The goal of QSAR is to predict the activity of new or untested compounds based on their molecular descriptors. These descriptors can be physicochemical properties (like lipophilicity) or quantum chemical parameters derived from calculations.
A QSAR model is developed by creating a dataset of compounds with known activities and then using statistical methods, such as multiple linear regression, to build an equation that correlates the descriptors with the activity. The predictive power of the QSAR model is then validated internally and externally. For benzofuran derivatives, QSAR studies have been employed to design new analogs with potentially enhanced anticancer or antimicrobial activities.
Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Protein Interactions
Molecular Dynamics (MD) simulations provide detailed information on the movement of atoms and molecules over time. This technique is used to study the conformational flexibility of both ligands and their protein targets, as well as the stability of the ligand-protein complex. An MD simulation would show how this compound and its target protein behave in a dynamic environment, which is often a more realistic representation than the static picture provided by docking.
By simulating the system for nanoseconds or longer, researchers can analyze the stability of binding interactions, observe conformational changes, and calculate binding free energies. This information is critical for understanding the detailed mechanism of ligand-protein recognition and for refining the design of more potent and specific inhibitors.
Cheminformatics and Virtual Screening in the Discovery of Novel Benzofuran Carbonitrile Analogs
The discovery and development of novel therapeutic agents is a complex and resource-intensive process. In recent years, cheminformatics and virtual screening have emerged as powerful computational tools to accelerate this process by enabling the efficient exploration of vast chemical spaces and the identification of promising lead compounds. These in silico methods are particularly valuable in the context of identifying novel analogs of scaffolds like this compound, which hold potential for various biological activities.
Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. The two primary approaches to virtual screening are ligand-based and structure-based methods.
Ligand-Based Virtual Screening (LBVS)
Ligand-based virtual screening relies on the knowledge of existing active compounds for a particular target. nih.gov By analyzing the physicochemical and structural properties of known active molecules, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. This pharmacophore model is then used to screen large compound databases to find new molecules that fit these criteria. For instance, a pharmacophore model could be developed based on the structural features of known benzofuran inhibitors of a specific enzyme to identify novel analogs with similar potential. nih.govrsc.org
Structure-Based Virtual Screening (SBVS)
When the three-dimensional structure of the biological target is known, structure-based virtual screening can be employed. nih.gov This method involves docking candidate molecules from a library into the binding site of the target protein. researchgate.netscientific.net A scoring function is then used to estimate the binding affinity of each compound, and those with the highest scores are selected for further investigation. researchgate.net This approach allows for the identification of compounds with novel scaffolds that may not have been discovered through ligand-based methods. For example, a virtual screening of a compound library against the active site of a specific receptor could identify benzofuran carbonitrile analogs as potential binders. researchgate.netscientific.net
Application in the Discovery of Benzofuran Analogs
Several studies have demonstrated the successful application of virtual screening in the discovery of novel benzofuran derivatives with diverse biological activities. For example, a structure-based virtual screening of a library containing 160,000 compounds derived from 3-acyl-5-hydroxybenzofurans led to the identification of 200 potential drug candidates for breast cancer targeting the estrogen receptor α (ERα). researchgate.netscientific.net In another study, virtual screening based on molecular structure similarity and docking identified potential lead compounds, ZINC103262402, ZINC215816615, and ZINC215876403, as pan-genotypic inhibitors of HCV NS5B polymerase. nih.govresearchgate.net Molecular dynamics simulations further confirmed the stable binding of these compounds to the target enzyme. nih.govresearchgate.net
Furthermore, a combination of ligand-based and structure-based virtual screening has been used to identify novel benzofuran-1,2,3-triazole hybrids as potential inhibitors of the epidermal growth factor receptor (EGFR) in lung cancer. nih.gov The identified hit compounds demonstrated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties in silico. nih.gov
The general workflow for discovering novel benzofuran carbonitrile analogs using these computational techniques is outlined below:
| Step | Description | Key Techniques |
| 1. Target Identification & Preparation | Identifying the biological target of interest and obtaining its 3D structure (if available) from databases like the Protein Data Bank (PDB). | Literature Review, PDB |
| 2. Compound Library Preparation | Assembling a large, diverse library of chemical compounds for screening. This can include commercially available compounds, natural products, or virtually generated molecules based on the benzofuran scaffold. | ZINC Database, PubChem |
| 3. Virtual Screening | Screening the compound library against the target using either ligand-based (pharmacophore modeling) or structure-based (molecular docking) approaches. | Pharmacophore Modeling, Molecular Docking |
| 4. Hit Selection and Filtering | Selecting the top-ranking compounds based on scoring functions and applying filters to remove molecules with undesirable properties (e.g., poor drug-likeness, potential toxicity). | Lipinski's Rule of Five, ADMET Prediction |
| 5. Hit-to-Lead Optimization | Analyzing the binding modes of the hit compounds and using this information to design and synthesize more potent and selective analogs of this compound. | Molecular Dynamics Simulations, Free Energy Calculations |
| 6. Experimental Validation | Synthesizing the most promising in silico hits and evaluating their biological activity through in vitro and in vivo assays. | Chemical Synthesis, Biological Assays |
The following table presents hypothetical data from a virtual screening campaign aimed at identifying novel benzofuran carbonitrile analogs targeting a specific protein, illustrating the type of information generated during this process.
| Compound ID | Scaffold | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) | Key Interacting Residues |
| BFC-001 | This compound | -8.5 | 2.5 | TYR22, PHE45, LYS89 |
| BFC-002 | 5-Methoxy-benzofuran-7-carbonitrile | -9.2 | 1.1 | TYR22, PHE45, VAL90 |
| BFC-003 | 4-Amino-benzofuran-7-carbonitrile | -8.9 | 1.8 | ASP20, PHE45, LYS89 |
| BFC-004 | 4-Hydroxy-6-chloro-benzofuran-7-carbonitrile | -9.5 | 0.8 | TYR22, PHE45, LYS89, SER92 |
Cheminformatics and virtual screening represent indispensable tools in modern drug discovery, offering a rational and efficient approach to identifying novel benzofuran carbonitrile analogs with desired biological activities. By leveraging these computational methods, researchers can significantly accelerate the journey from a chemical scaffold to a potential therapeutic agent.
Based on a comprehensive review of scientific literature, there is currently insufficient publicly available data to construct a detailed article on the specific biological activities of the chemical compound This compound as per the requested outline.
The benzofuran scaffold, which forms the core of this molecule, is a subject of extensive research and is known to be a key structural component in many biologically active natural and synthetic compounds. nih.govresearchgate.netnih.govnih.govnih.gov Derivatives of benzofuran have shown a wide array of pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibiting activities. nih.govnih.govmdpi.comnih.govrsc.org
Specifically, the presence of a hydroxyl group on the benzofuran ring, such as the one at the C-4 position in the requested compound, has been noted in various studies as being important for biological activity, including antimicrobial and anticancer effects. nih.govnih.gov Similarly, the carbonitrile group is a functional group present in various pharmacologically active molecules.
However, searches for "this compound" itself did not yield specific studies detailing its effects on enzyme inhibition, receptor binding, or its activity in cell-based assays for cytotoxicity and antimicrobial properties. While research exists on related compounds, such as other hydroxylated or nitrile-containing benzofuran derivatives, any extrapolation of their specific activities to this compound would be speculative and would not meet the required standards of scientific accuracy for this article. For instance, a related compound, 5-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile, has been identified as a selective ligand for the estrogen receptor beta (ERβ), but this finding cannot be directly attributed to the 4-hydroxy isomer. drugbank.com
Without dedicated research on this compound, it is not possible to provide the specific data tables and detailed findings for the outlined sections on its biological activity and mechanistic investigations.
Biological Activity and Mechanistic Investigations in Vitro and Ex Vivo Models
Cell-Based Biological Activity Assays (In Vitro)
Anti-inflammatory, Antioxidant, and Other Pharmacological Activities in Cellular Models
Recent research has highlighted the diverse pharmacological potential of benzofuran (B130515) derivatives, including their anti-inflammatory and antioxidant properties in various cellular models. nih.govmdpi.comrsc.org While direct studies on 4-Hydroxy-benzofuran-7-carbonitrile are limited, the broader class of benzofurans demonstrates significant activity that suggests a promising area for future investigation of this specific compound.
Fluorinated benzofuran and dihydrobenzofuran derivatives have shown potent anti-inflammatory effects in macrophage models. nih.gov Several of these compounds effectively suppressed the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade, when stimulated by lipopolysaccharide (LPS). nih.gov This inhibition led to a decrease in the secretion of inflammatory mediators. nih.gov For instance, IC50 values for the inhibition of interleukin-6 (IL-6) ranged from 1.2 to 9.04 µM, for Chemokine (C-C) Ligand 2 (CCL2) from 1.5 to 19.3 µM, for nitric oxide (NO) from 2.4 to 5.2 µM, and for prostaglandin (B15479496) E2 (PGE2) from 1.1 to 20.5 µM. nih.gov
The antioxidant capacity of benzofuran derivatives has also been a subject of study. nih.govmdpi.com Certain benzofuran-2-one derivatives have demonstrated the ability to reduce intracellular reactive oxygen species (ROS) levels and protect differentiated SH-SY5Y cells, a model for neurodegeneration, from catechol-induced cell death. mdpi.com This protective effect is linked to the induction of heme oxygenase-1 (HO-1), a crucial antioxidant defense enzyme. mdpi.com The transformation of a chroman skeleton, found in Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov
Beyond anti-inflammatory and antioxidant effects, benzofuran derivatives have shown a wide array of other pharmacological activities. mdpi.comnih.govnih.gov These include anticancer, antimicrobial, antiviral, and antiparasitic properties. nih.govnih.gov For example, certain benzofuran derivatives have been identified as potent inhibitors of tumor necrosis factor-α converting enzyme (TACE), an important target in inflammatory diseases. nih.gov
Table 1: Summary of Pharmacological Activities of Benzofuran Derivatives in Cellular Models
| Activity | Cellular Model | Key Findings | Reference |
| Anti-inflammatory | Macrophages | Inhibition of COX-2 and iNOS expression; decreased secretion of IL-6, CCL2, NO, and PGE2. | nih.gov |
| Antioxidant | Differentiated SH-SY5Y cells | Reduction of intracellular ROS; protection against catechol-induced cell death; induction of HO-1. | mdpi.com |
| Anticancer | Various cancer cell lines | Inhibition of cell proliferation; induction of apoptosis. | nih.govnih.gov |
| Antimicrobial | Staphylococcus aureus, Salmonella typhimurium | Some derivatives tested showed no activity against these strains. | nih.gov |
| TACE Inhibition | Not specified | Potent and selective inhibitory activity. | nih.gov |
Modulation of Cellular Pathways (e.g., Apoptosis, ROS Generation)
The biological effects of benzofuran derivatives are often mediated through their ability to modulate key cellular pathways, including those involved in apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS). nih.govnih.govfrontiersin.org
Several benzofuran derivatives have been shown to induce apoptosis in cancer cells. mdpi.comnih.gov For example, certain benzofuran-2-acetic ester derivatives trigger apoptosis in breast cancer cells by upregulating the expression of the p21Cip/WAF1 gene, a cyclin-dependent kinase inhibitor. nih.gov This upregulation occurs in a p53-independent manner and is transcriptionally mediated through the Sp1 transcription factor. nih.gov The induction of apoptosis by these compounds is further evidenced by increased cleavage of poly (ADP-ribose) polymerase (PARP), an altered Bax/Bcl-2 ratio, and significant DNA fragmentation. nih.govnih.gov In human chondrosarcoma cells, a novel benzofuran derivative, BL-038, was found to induce apoptosis through pathways involving ROS, mitochondrial dysfunction, and caspase activation. mdpi.com
The modulation of ROS generation is another critical aspect of the biological activity of benzofuran compounds. nih.govfrontiersin.org In some contexts, benzofuran derivatives can inhibit ROS production, contributing to their antioxidant and neuroprotective effects. nih.gov For instance, the benzofuran derivative MBPTA was found to inhibit MPP+-induced ROS and nitric oxide (NO) generation in SH-SY5Y neuroblastoma cells, thereby protecting them from cell death. nih.gov Conversely, in other scenarios, the generation of ROS by benzofuran derivatives can be a mechanism for their anticancer activity. nih.govfrontiersin.org A novel benzofuran derivative, Moracin N, was shown to induce both autophagy and apoptosis in lung cancer cells through the generation of ROS. frontiersin.org This ROS accumulation leads to mitochondrial dysregulation, activating apoptosis, and inhibits the AKT/mTOR pathway, leading to autophagy. frontiersin.org
Table 2: Modulation of Cellular Pathways by Benzofuran Derivatives
| Pathway | Cellular Model | Effect | Mechanism | Reference |
| Apoptosis | Breast cancer cells | Induction | Upregulation of p21Cip/WAF1, increased PARP cleavage, altered Bax/Bcl-2 ratio. | nih.gov |
| Apoptosis | Human chondrosarcoma cells | Induction | ROS generation, mitochondrial dysfunction, caspase activation. | mdpi.com |
| Apoptosis | Lung cancer cells | Induction | ROS accumulation leading to mitochondrial dysregulation. | frontiersin.org |
| ROS Generation | SH-SY5Y neuroblastoma cells | Inhibition | Suppression of MPP+-induced ROS and NO generation. | nih.gov |
| ROS Generation | Lung cancer cells | Induction | Accumulation of ROS leading to apoptosis and autophagy. | frontiersin.org |
Structure-Activity Relationship (SAR) Elucidation for Biological Activities
The biological activities of benzofuran derivatives are highly dependent on their chemical structure, and understanding the structure-activity relationship (SAR) is crucial for the design of more potent and selective compounds. nih.govku.ac.aeresearchgate.net
The position and nature of substituents on the benzofuran ring play a critical role in determining the pharmacological effects. For instance, in a series of amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans, a methyl group at the C-3 position and a methoxy (B1213986) group at the C-6 position were found to significantly enhance antiproliferative activity against various cancer cell lines. nih.gov The introduction of a methyl group at the C-3 position generally led to a notable increase in potency. nih.gov
The presence of a phenolic hydroxyl group on the benzofuran scaffold has been identified as a key feature for modulating anticancer activity. nih.gov This hydrogen-donating group can form favorable interactions with biological targets, thereby enhancing cytotoxic properties. nih.gov
Halogenation of the benzofuran ring is another important strategy for improving biological activity. nih.govnih.gov The addition of bromine, chlorine, or fluorine atoms has consistently resulted in a significant increase in anticancer activities. nih.gov This is likely due to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve binding affinity to target molecules. nih.gov The position of the halogen is also a critical determinant of its effect on biological activity. nih.gov
In the context of anti-inflammatory activity, the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups on fluorinated benzofuran and dihydrobenzofuran derivatives was found to enhance their biological effects. nih.govnih.gov
Table 3: Summary of Structure-Activity Relationships for Benzofuran Derivatives
| Structural Feature | Position | Effect on Biological Activity | Reference |
| Methyl group | C-3 | Increased antiproliferative activity | nih.gov |
| Methoxy group | C-6 | Increased antiproliferative activity (in combination with C-3 methyl) | nih.gov |
| Phenolic hydroxyl group | - | Crucial for anticancer activity | nih.gov |
| Halogen (Br, Cl, F) | - | Increased anticancer activity | nih.gov |
| Fluorine, Bromine, Hydroxyl, Carboxyl groups | - | Enhanced anti-inflammatory effects | nih.govnih.gov |
In Vitro ADME Studies Relevant to Cellular Permeability and Metabolic Stability
Metabolic stability is another critical parameter that determines the in vivo half-life and duration of action of a compound. In vitro assays using liver microsomes, S9 fractions, or hepatocytes are commonly employed to assess metabolic stability. bioduro.comcriver.com These assays can identify the primary metabolic pathways and the cytochrome P450 (CYP) enzymes involved in the metabolism of a compound. nih.gov For instance, RBx14255 was found to be metabolized mainly by CYP3A4. nih.gov The metabolic stability of benzofuran derivatives can be tailored by modifying their structure to block or reduce metabolism at specific sites.
Table 4: In Vitro ADME Properties of Representative Compounds
| Compound/Class | Assay | Result | Significance | Reference |
| RBx14255 (Fluoroketolide) | Caco-2 Permeability | Moderate | Predicts oral absorption | nih.gov |
| RBx14255 (Fluoroketolide) | Microsomal Stability | Metabolized by CYP3A4 | Identifies major metabolic pathway | nih.gov |
| Fluorinated Benzofurans | - | Enhanced bioavailability and permeability suggested | Improved drug-like properties | nih.gov |
Mechanistic Elucidation of Biological Action at the Molecular and Cellular Level
The biological activities of benzofuran derivatives stem from their interactions with various molecular targets and their ability to modulate specific cellular signaling pathways. nih.govfrontiersin.org
At the molecular level, benzofuran derivatives have been shown to interact with a range of biological targets. For example, the benzofuran derivative MBPTA has been identified as a novel inhibitor of Rho-associated protein kinase (ROCK). nih.gov This inhibition is a key part of its neuroprotective mechanism. Other benzofuran derivatives have been found to inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair, which contributes to their anticancer effects. nih.gov
At the cellular level, the modulation of signaling pathways is a common mechanism of action for benzofuran compounds. The PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, is a notable target. nih.gov The cytoprotective effect of MBPTA in neuronal cells was shown to be mediated through the activation of this pathway. nih.gov The NF-κB signaling pathway, a central regulator of inflammation and cell survival, is also modulated by benzofuran derivatives. rsc.orgnih.gov MBPTA was found to inhibit the activation of NF-κB, which is part of its mechanism for suppressing ROS/NO-mediated cell death. nih.gov Furthermore, some benzofuran derivatives exert their anticancer effects by inducing the expression of the tumor suppressor p21Cip/WAF1, leading to cell cycle arrest and apoptosis. nih.gov
The generation of reactive oxygen species (ROS) can also be a primary mechanism of action. frontiersin.org For instance, the anticancer activity of Moracin N in lung cancer cells is directly linked to its ability to induce ROS accumulation, which in turn triggers both apoptosis and autophagy through the modulation of downstream signaling pathways such as the AKT/mTOR pathway. frontiersin.org
Table 5: Mechanistic Insights into the Biological Action of Benzofuran Derivatives
| Level | Mechanism | Example Compound/Class | Effect | Reference |
| Molecular | ROCK Inhibition | MBPTA | Neuroprotection | nih.gov |
| Molecular | Topoisomerase Inhibition | Isoaurostatin derivatives | Anticancer activity | nih.gov |
| Cellular | PI3K/Akt Pathway Activation | MBPTA | Cytoprotection | nih.gov |
| Cellular | NF-κB Pathway Inhibition | MBPTA, KL-1156 derivatives | Anti-inflammatory, Neuroprotection, Anticancer | rsc.orgnih.gov |
| Cellular | p21Cip/WAF1 Upregulation | Benzofuran-2-acetic ester derivatives | Apoptosis induction | nih.gov |
| Cellular | ROS Generation | Moracin N | Apoptosis and autophagy induction | frontiersin.org |
Potential Research Applications of 4 Hydroxy Benzofuran 7 Carbonitrile Non Clinical
Development as Chemical Biology Probes for Target Validation
The benzofuran (B130515) scaffold is a key component in the development of fluorescent probes for chemical biology. nih.gov The conjugated π-system of the benzofuran ring, when appropriately substituted, can produce molecules with useful photophysical properties, such as fluorescence. nih.govresearchgate.net The specific functional groups on 4-Hydroxy-benzofuran-7-carbonitrile—the hydroxyl (-OH) and nitrile (-CN) groups—can be modulated to fine-tune these properties.
The development of such compounds as chemical probes allows for the investigation and validation of biological targets. For instance, a fluorescent benzofuran derivative could be designed to bind to a specific enzyme or receptor. Changes in the fluorescence signal upon binding can then be used to quantify the interaction, screen for inhibitors, and study the target's function within a biological system. Research has shown that modulating the structure of benzofuran derivatives can optimize their linear and nonlinear optical properties for use as biological probes. nih.gov
Table 1: Benzofuran Derivatives as Potential Biological Probes
| Derivative Class | Potential Target/Application | Relevant Properties |
|---|---|---|
| Substituted Benzofurans | Enzyme activity, Receptor binding | Tunable fluorescence, Environmental sensitivity nih.gov |
| Benzofuran-conjugates | Protein labeling and imaging | High quantum yields, Photostability nih.gov |
Scaffold for the Synthesis of Complex Natural Products and Drug Leads
The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry and is found in a wide range of natural products and clinically recognized drugs. nih.govresearchgate.netacs.org Its structure is a fundamental building block for compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. rsc.orgresearchgate.netmedcraveonline.com Consequently, this compound serves as a valuable starting material or synthon for the construction of more complex, biologically active molecules. nih.gov
Synthetic chemists utilize the benzofuran core to devise novel and efficient routes to these target molecules. nih.govrsc.org Various catalytic strategies, including those using palladium, copper, and rhodium, have been developed to construct and functionalize the benzofuran ring system, enabling access to a vast chemical space. acs.org The synthesis of natural products is of great importance due to its significant impact on medicinal chemistry. nih.govresearchgate.net
Table 2: Examples of Natural Products and Drugs Containing the Benzofuran Scaffold
| Compound Name | Origin/Class | Noted Biological Relevance |
|---|---|---|
| Amiodarone | Synthetic Drug | Antiarrhythmic agent medcraveonline.comrsc.org |
| Bufuralol | Synthetic Drug | β-adrenergic blocker medcraveonline.comnih.gov |
| Ailanthoidol | Natural Product (from Zanthoxylum ailanthoides) | Neolignan with various biological activities medcraveonline.com |
| Moracin D | Natural Product (from Morus alba) | Anti-inflammatory and antioxidant activities nih.gov |
| Angelicin | Natural Product (Furocoumarin) | Found in various plants researchgate.net |
Applications in Materials Science (e.g., Optoelectronic Materials, Polymers)
Beyond biological applications, the benzofuran scaffold is harnessed in the field of materials science. nih.govresearchgate.net Derivatives of benzofuran are investigated for their potential use in creating novel polymers and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic transistors. nih.govrsc.org
The key properties that make benzofurans attractive for these applications include:
Thermal Stability : The rigid, aromatic structure of the benzofuran ring contributes to the thermal stability of polymers in which it is incorporated. nih.gov
Optoelectronic Properties : The conjugated system allows for efficient charge transport and light emission. Benzofuran derivatives can be engineered to emit light across the visible spectrum, often with high quantum yields, making them suitable for OLEDs. nih.govresearchgate.net The electron-withdrawing nature of the nitrile group in this compound may enhance electron mobility.
Polymerization : Benzofuran itself can undergo cationic polymerization to form poly(benzofuran), a rigid polymer with high transparency. acs.org Functionalized benzofurans are used to create a variety of polymers, including polyesters and polyamides. nih.govresearchgate.net
Table 3: Potential Optoelectronic Properties of Functionalized Benzofuran Derivatives
| Property | Typical Value/Characteristic | Application Relevance |
|---|---|---|
| Fluorescence Emission | Blue, Yellow, Orange light researchgate.net | Organic Light-Emitting Diodes (OLEDs) nih.gov |
| Hole-transporting capability | High mobility | Hole-Transporting Layers (HTLs) in OLEDs nih.gov |
| Nonlinear Optical (NLO) Property | Measurable via Z-scan method | Optical limiting materials researchgate.net |
| Thermal Stability | High Tg (glass-transition temp.) | Durable transparent thermoplastics acs.org |
Role in Chemical Sensing Technologies
The structural features of this compound suggest its potential utility in the development of chemical sensors. The hydroxyl group can act as a hydrogen bond donor and a recognition site for specific analytes. The nitrile group is a polar, electron-withdrawing moiety that can influence the electronic and photophysical properties of the molecule.
A chemical sensor based on this scaffold could operate via a change in its fluorescence or color upon binding to a target analyte, such as a metal ion or a small organic molecule. The interaction with the analyte would perturb the electronic structure of the benzofuran system, leading to a detectable optical response. While specific research into this compound as a chemical sensor is an emerging area, the broader class of benzofuran derivatives has been explored for sensing applications due to their favorable spectroscopic properties. nih.gov The design of such sensors often involves creating a binding pocket that is electronically coupled to the fluorescent benzofuran core.
Future Perspectives and Research Challenges for 4 Hydroxy Benzofuran 7 Carbonitrile Studies
Advancements in Stereoselective and Green Synthesis
The development of efficient, sustainable, and stereoselective synthetic methods is paramount for the future of 4-hydroxy-benzofuran-7-carbonitrile research. Current synthetic routes often face challenges that hinder the production of specific, enantiomerically pure compounds. benthamscience.com
Key Research Directions:
Catalytic Innovation: There is a pressing need for novel catalytic systems that can facilitate the synthesis of benzofuran (B130515) derivatives with high yields and selectivity. researchgate.net This includes the exploration of transition-metal catalysts like palladium, copper, rhodium, and nickel, which have already shown utility in constructing the benzofuran core. nih.govacs.org The development of metal-free and visible-light-mediated catalytic processes also represents a significant area for advancement, offering more environmentally friendly alternatives. nih.govorganic-chemistry.org
Stereoselective Synthesis: Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). As the different enantiomers of a compound can have vastly different biological activities and toxicities, the development of stereoselective synthetic methods is crucial for producing enantiomerically pure this compound derivatives. benthamscience.com This will likely involve the use of chiral catalysts and auxiliaries to control the three-dimensional arrangement of atoms during the reaction.
Exploration of New Biological Targets and Disease Areas (Pre-clinical Research)
Benzofuran derivatives have demonstrated a wide array of pharmacological activities, suggesting that this compound could be a valuable scaffold for developing new therapeutics. nih.govnih.govnih.gov Future pre-clinical research will need to systematically explore its potential against a broader range of diseases.
Potential Therapeutic Areas for Investigation:
| Therapeutic Area | Rationale for Exploration | Key Molecular Targets |
| Oncology | Benzofuran derivatives have shown significant anticancer activity against various cancer cell lines, including breast, lung, and cervical cancers. nih.gov | Farnesyltransferase, Tubulin, Glycogen synthase kinase 3 (GSK-3), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), PI3K. nih.govnih.gov |
| Infectious Diseases | The benzofuran scaffold is present in compounds with antibacterial and antifungal properties. nih.govmdpi.com | M. protein tyrosine phosphatase B (mPTPB) in tuberculosis. nih.gov |
| Neurodegenerative Diseases | Some benzofuran analogues have shown potential in models of Alzheimer's disease. bepls.com | Not yet fully elucidated for this specific scaffold. |
| Inflammatory Diseases | Anti-inflammatory effects have been observed with certain benzofuran derivatives. nih.gov | Not yet fully elucidated for this specific scaffold. |
Further pre-clinical studies should involve in-depth mechanism-of-action studies to identify the specific molecular targets of this compound and its derivatives. This will provide a stronger foundation for their progression into clinical trials.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery by accelerating the design and optimization of new drug candidates. nih.govnih.gov These computational tools can analyze vast datasets to identify promising compounds, predict their biological activities, and optimize their properties. nih.gov
Applications in this compound Research:
De Novo Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be used to design novel this compound derivatives with desired pharmacological properties. nih.govnih.govyoutube.comyoutube.com
Bioactivity Prediction: ML models can be trained on existing data to predict the bioactivity of new compounds against specific biological targets. nih.govgithub.comresearchgate.net This can help to prioritize which compounds to synthesize and test, saving time and resources. nih.gov
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical part of the drug development process. AI and ML models can be used to predict these properties early on, helping to identify compounds with a higher likelihood of success in clinical trials. nih.gov
The integration of AI and ML will enable a more data-driven and efficient approach to the discovery and development of drugs based on the this compound scaffold.
Addressing Challenges in Synthetic Scalability and Cost-Effectiveness for Research
For any promising compound to move from the research lab to clinical development, its synthesis must be scalable and cost-effective. nih.gov While many innovative methods for synthesizing benzofurans have been developed, they are not always suitable for large-scale production. jocpr.com
Key Challenges and Strategies:
Starting Material Costs: The cost and availability of starting materials can be a significant barrier. Research into alternative, more accessible starting materials is needed.
Purification: The purification of the final product can be a major cost driver. Developing synthetic methods that produce cleaner products with fewer byproducts can simplify the purification process.
Process Optimization: Optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can significantly improve the efficiency and cost-effectiveness of the synthesis.
Addressing these challenges will be crucial for making this compound and its derivatives more accessible for extensive research and potential future commercialization.
Opportunities for Multidisciplinary Collaboration in Benzofuran Research
The complexity of modern drug discovery necessitates a collaborative approach, bringing together experts from various scientific disciplines. nih.gov The advancement of research on this compound will greatly benefit from such interdisciplinary partnerships.
Areas for Collaboration:
Medicinal and Synthetic Chemistry: Synthetic chemists can develop new methods to create a diverse library of this compound derivatives, while medicinal chemists can guide the design of these compounds to optimize their biological activity and drug-like properties. rug.nlmdpi.commdpi.com
Pharmacology and Biology: Pharmacologists and biologists are essential for evaluating the biological activity of the synthesized compounds in various disease models and for elucidating their mechanisms of action. nih.gov
Computational Chemistry and Data Science: Computational chemists and data scientists can use AI and ML to model the properties of new compounds, predict their activity, and analyze large datasets from high-throughput screening. nih.govnih.gov
Chemical Engineering: Chemical engineers can play a vital role in developing scalable and cost-effective manufacturing processes for promising drug candidates.
By fostering collaboration between these diverse fields, the scientific community can accelerate the translation of basic research on this compound into tangible therapeutic benefits. nih.gov
Q & A
Q. What are the standard synthetic routes for 4-Hydroxy-benzofuran-7-carbonitrile, and what are their key experimental considerations?
A two-step synthesis strategy is commonly employed for hydroxybenzofuran derivatives, involving (i) O-protection of dihydroxybenzaldehyde precursors and (ii) cyclization using reagents like CBr₄ and PPh₃. For 7-hydroxy derivatives, the starting material 2,3-dihydroxybenzaldehyde is critical, but low yields (due to competing side reactions) necessitate careful control of reaction temperature and stoichiometry . Protection-deprotection steps (e.g., using methoxymethyl groups) are essential to preserve regioselectivity.
Q. How can researchers validate the structural purity of this compound?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond lengths and angles. ORTEP-3 is recommended for visualizing thermal ellipsoids .
- Spectroscopy : Combine ¹H/¹³C NMR (to confirm substitution patterns) and high-resolution mass spectrometry (HRMS) for molecular ion verification.
- Purity assessment : HPLC with UV detection (λ = 254–280 nm) ensures >95% purity .
Advanced Research Questions
Q. What methodologies address low yields in synthesizing brominated analogs like 2-bromo-7-hydroxybenzofuran?
Low yields in bromination (e.g., using 2,3-dihydroxybenzaldehyde) arise from oxidative side reactions. Mitigation strategies include:
- Alternative reagents : Replace CBr₄ with N-bromosuccinimide (NBS) in dichloromethane under inert atmospheres.
- Microwave-assisted synthesis : Reduces reaction time and improves selectivity .
- Computational modeling : Tools like Gaussian or ADF can predict reactive intermediates to optimize conditions .
Q. How does substitution at the 7-hydroxy position influence biological activity in benzofuran derivatives?
Studies on nicotinic acetylcholine receptors (nAChRs) reveal that electron-withdrawing groups (e.g., -CN at position 7) enhance binding affinity (Kᵢ = 12–45 nM) by stabilizing hydrogen bonds with α4β2 subunits . SAR tables comparing -CN, -COOR, and -CH₃ substituents show a 10-fold potency increase for -CN derivatives (Table 1).
Table 1 : Bioactivity of 7-substituted benzofurans
| Substituent | Target Receptor | IC₅₀ (nM) | Reference |
|---|---|---|---|
| -CN | α4β2 nAChR | 12 | |
| -COOCH₃ | α4β2 nAChR | 130 | |
| -CH₃ | α4β2 nAChR | 450 |
Q. What computational tools predict regioselectivity in silyl enol ether additions to benzofuran scaffolds?
AI-driven platforms (e.g., Reaxys or Pistachio) analyze reaction databases to prioritize pathways favoring 7-substitution. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify transition-state energies, showing a 2.3 kcal/mol preference for 7-CN formation over 5-CN isomers .
Q. How can contradictory data on synthetic yields for hydroxybenzofuran derivatives be resolved?
Discrepancies in reported yields (e.g., 20–60% for 2-bromo-7-HBF) often stem from precursor purity or solvent effects. Systematic replication studies with controlled variables (e.g., anhydrous DMF vs. THF) are critical. Collaborative inter-lab validation using shared protocols (e.g., IUPAC guidelines) is advised .
Methodological Challenges and Solutions
Q. What are the limitations of crystallographic data for this compound, and how are they addressed?
- Disorder in crystal lattices : Common in polar derivatives; use SHELXD for twin refinement or higher-resolution synchrotron data (λ = 0.7–1.0 Å).
- Hydrogen bonding ambiguity : Neutron diffraction or Hirshfeld surface analysis clarifies OH⋯O/N interactions .
Q. Which in vitro assays are optimal for evaluating the environmental toxicity of this compound?
- Aquatic toxicity : OECD Test No. 202 (Daphnia magna immobilization) with EC₅₀ thresholds <1 mg/L indicating high hazard .
- Ozone depletion potential : Gas chromatography-mass spectrometry (GC-MS) measures volatile degradation products (e.g., nitriles) under UV exposure .
Ethical and Safety Considerations
- Handling hazards : this compound is explosive when heated; store at 0–4°C under argon .
- Waste disposal : Neutralize with 10% aqueous NaHCO₃ before incineration to avoid releasing cyanide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
